5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole
Description
Properties
IUPAC Name |
5-[1-[3-(trifluoromethyl)phenoxy]ethyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-8(11-5-6-16-18-11)17-10-4-2-3-9(7-10)12(13,14)15/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVVHUKYGGKRSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NO1)OC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole typically involves the reaction of 3-(trifluoromethyl)phenol with an appropriate ethylating agent to form the intermediate 1-[3-(trifluoromethyl)phenoxy]ethane. This intermediate is then subjected to cyclization with a suitable nitrile oxide to yield the desired isoxazole derivative . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound .
Chemical Reactions Analysis
Types of Reactions
5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce the corresponding alcohols .
Scientific Research Applications
Scientific Research Applications
- Chemistry: 5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole serves as a building block in the synthesis of complex molecules.
- Biology: This compound is under investigation for its potential as an antimicrobial and antiviral agent.
- Medicine: It is being explored for its anti-inflammatory and anticancer properties.
- Industry: this compound is utilized in the development of agrochemicals and materials with enhanced properties.
Chemical Reactions Analysis
This compound can undergo several chemical reactions, including oxidation, reduction, and substitution.
Types of Reactions:
- Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
- Common Reagents and Conditions: Potassium permanganate or chromium trioxide in acidic medium.
- Reduction: Reduction reactions can be performed using reducing agents.
- Common Reagents and Conditions: Lithium aluminum hydride in anhydrous ether.
- Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
- Common Reagents and Conditions: Nucleophiles such as amines or thiols in the presence of a base.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce the corresponding alcohols.
Isoxazole Derivatives in Drug Discovery
Mechanism of Action
The mechanism of action of 5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to modulation of biological activities. The isoxazole ring structure allows for interactions with various biological targets, contributing to its diverse therapeutic effects .
Comparison with Similar Compounds
Table 1: Comparative Overview of Isoxazole Derivatives
Pharmacological and Physicochemical Properties
- Lipophilicity and Bioavailability: The CF₃ group in this compound likely increases lipophilicity compared to hydroxylated analogs (e.g., 5-hydroxy-3-[4-CF₃-phenyl]isoxazole), favoring membrane penetration .
- Antimicrobial Activity: The compound’s chlorophenoxy analog (VId) demonstrates potent antibacterial activity, suggesting that the trifluoromethylphenoxy group could similarly enhance interactions with bacterial targets like DNA gyrase or efflux pumps .
- Antiviral Potential: Isoxazole derivatives with oxadiazole substituents (e.g., WIN derivatives) exhibit antiviral activity via inhibition of viral polymerases. The trifluoromethylphenoxy ethyl group in the target compound may mimic these interactions but requires validation .
Biological Activity
5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound this compound features an isoxazole ring, which is known for its ability to modulate various biological pathways. The trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable scaffold in drug design.
1. Anticancer Activity
Research has shown that derivatives of isoxazole exhibit notable anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study reported an IC50 value of approximately 2.76 µM against ovarian adenocarcinoma cells (OVXF 899) for a related compound, indicating strong potential for further development as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| Ovarian Adenocarcinoma (OVXF 899) | 2.76 |
| Renal Cancer (RXF 486) | 1.143 |
| Breast Cancer (MAXF 401) | 0.003 |
2. Anti-inflammatory Activity
The anti-inflammatory properties of isoxazole derivatives are also well-documented. One study highlighted that certain isoxazole compounds exhibited over 90% inhibition of pro-inflammatory cytokines at concentrations comparable to standard anti-inflammatory drugs like diclofenac . This suggests that this compound could be effective in managing inflammatory conditions.
3. COX Inhibition
The selectivity of isoxazole derivatives for cyclooxygenases (COX-1 and COX-2) has been a focus of research. Compounds with structural similarities to this compound have shown potent COX-1 inhibition, with IC50 values reported as low as 0.32 µM . This selectivity indicates potential applications in pain management and inflammation control.
The biological activity of isoxazole derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: Many compounds inhibit key enzymes involved in cancer proliferation and inflammation, such as COX enzymes.
- Modulation of Signaling Pathways: Isoxazoles may influence pathways related to apoptosis and cell survival, contributing to their anticancer effects.
- Interaction with Receptors: Some derivatives act as agonists or antagonists at specific receptors, altering cellular responses to stimuli.
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of isoxazole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant cytotoxicity against a panel of human tumor cell lines, particularly showing high selectivity towards renal cancer cells .
Case Study: Anti-inflammatory Potential
In another investigation, a derivative was tested for its anti-inflammatory effects in vivo. The results demonstrated a marked reduction in edema formation in animal models, supporting the hypothesis that isoxazole derivatives can serve as effective anti-inflammatory agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}isoxazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cycloaddition reactions or nucleophilic substitutions involving trifluoromethylphenol derivatives and isoxazole precursors. For example, halogenated intermediates (e.g., chloroisoxazoles) may undergo coupling with 3-(trifluoromethyl)phenol under palladium catalysis . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., CuI for Ullman-type couplings). Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict energetically favorable pathways, reducing trial-and-error experimentation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>19</sup>F NMR are critical for confirming molecular structure. Purity is assessed via HPLC with UV detection (λ = 254 nm) or GC-MS using polar stationary phases (e.g., DB-5 columns). For fluorinated compounds, <sup>19</sup>F NMR provides specificity for detecting trifluoromethyl group integration and positional isomers .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Solubility is tested in aprotic solvents (e.g., DMSO, acetonitrile) and aqueous buffers (pH 1–12) using UV-Vis spectroscopy. Stability studies involve accelerated degradation at elevated temperatures (40–80°C) and monitoring via LC-MS for decomposition products (e.g., hydrolyzed isoxazole rings). Storage recommendations typically include inert atmospheres and desiccated conditions to prevent moisture-induced degradation .
Advanced Research Questions
Q. What computational strategies are employed to predict and optimize the synthetic pathways for this compound?
- Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations and transition-state modeling (e.g., using Gaussian or ORCA software) identify rate-limiting steps in cycloaddition or coupling reactions. Machine learning algorithms trained on reaction databases (e.g., Reaxys) can propose novel catalysts or solvents. Feedback loops between experimental data (e.g., yields, byproducts) and computational models refine predictions iteratively .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, incubation times). Meta-analyses using standardized protocols (e.g., OECD guidelines) and dose-response curve normalization are recommended. Orthogonal assays (e.g., enzymatic vs. cell-based) validate target engagement. Statistical tools like ANOVA or Bayesian inference quantify experimental uncertainty .
Q. What reactor design considerations are critical for scaling up the synthesis of this compound?
- Methodological Answer : Continuous-flow reactors improve heat/mass transfer for exothermic reactions (e.g., cycloadditions). Computational fluid dynamics (CFD) models optimize mixing efficiency and residence time distribution. Membrane separation technologies (e.g., nanofiltration) purify intermediates, reducing downstream processing steps .
Q. How does the trifluoromethyl group influence the compound’s electronic properties and binding affinity in target interactions?
- Methodological Answer : Density functional theory (DFT) calculates electrostatic potential maps to visualize electron-withdrawing effects of the CF3 group. Comparative studies with non-fluorinated analogs (e.g., methyl or chloro substitutions) quantify changes in binding constants (Kd) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What factorial design approaches are effective in optimizing reaction yield and selectivity?
- Methodological Answer : A 2<sup>k</sup> factorial design evaluates variables like temperature, catalyst loading, and solvent ratio. Response surface methodology (RSM) identifies optimal conditions for maximum yield. For example, a central composite design might reveal that 90°C and 5 mol% CuI maximize selectivity in Sonogashira couplings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
